molecular formula C14H19N5O B7628504 N-(2-methylbutan-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide

N-(2-methylbutan-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide

Cat. No. B7628504
M. Wt: 273.33 g/mol
InChI Key: JKJHINUMPRSOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbutan-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide, commonly known as MPTA, is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. MPTA is a tetrazole derivative that has been shown to exhibit a variety of biochemical and physiological effects. In

Scientific Research Applications

MPTA has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to exhibit neuroprotective effects and enhance cognitive function. Additionally, MPTA has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications.

Mechanism of Action

The exact mechanism of action of MPTA is not yet fully understood. However, it has been proposed that MPTA may act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. This may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
In addition to its effects on the GABA-A receptor, MPTA has been shown to have other biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. MPTA has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using MPTA in lab experiments is its relatively low toxicity compared to other compounds with similar effects. Additionally, MPTA is relatively easy to synthesize and purify. However, one limitation of using MPTA is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on MPTA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could explore the effects of MPTA on other neurotransmitter systems and its potential as a treatment for other neurological disorders. Finally, the development of more water-soluble derivatives of MPTA could expand its potential applications in experimental settings.

Synthesis Methods

The synthesis of MPTA involves the reaction of 2-(5-phenyltetrazol-2-yl)acetic acid with 2-methylbutan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.

properties

IUPAC Name

N-(2-methylbutan-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-4-14(2,3)15-12(20)10-19-17-13(16-18-19)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJHINUMPRSOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)CN1N=C(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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